3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride
CAS No.: 1311317-09-5
Cat. No.: VC4311932
Molecular Formula: C11H19Cl2N5O
Molecular Weight: 308.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311317-09-5 |
|---|---|
| Molecular Formula | C11H19Cl2N5O |
| Molecular Weight | 308.21 |
| IUPAC Name | 3-amino-1-(4-pyrazin-2-ylpiperazin-1-yl)propan-1-one;dihydrochloride |
| Standard InChI | InChI=1S/C11H17N5O.2ClH/c12-2-1-11(17)16-7-5-15(6-8-16)10-9-13-3-4-14-10;;/h3-4,9H,1-2,5-8,12H2;2*1H |
| Standard InChI Key | ZGWACIUGOYERQY-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=CN=C2)C(=O)CCN.Cl.Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The IUPAC name for this compound is 3-amino-1-(4-pyrazin-2-ylpiperazin-1-yl)propan-1-one dihydrochloride, reflecting its piperazine core substituted with a pyrazine ring at the 4-position and a propan-1-one chain bearing an amino group . Alternative synonyms include 1311317-09-5 and AKOS025431430, which are frequently used in chemical databases and vendor catalogs .
Molecular Formula and Weight
The molecular formula corresponds to a molecular weight of 308.20 g/mol, as computed by PubChem’s atomic mass aggregation algorithm . The dihydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological applications.
Structural and Electronic Features
2D and 3D Conformations
The compound’s 2D structure features a piperazine ring (six-membered, nitrogen at positions 1 and 4) linked to a pyrazine moiety (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) via a carbonyl-containing propane chain . The SMILES notation C1CN(CCN1C2=NC=CN=C2)C(=O)CCN.Cl.Cl provides a linear representation of this connectivity .
3D conformational analysis reveals rotational flexibility around the piperazine-propanone bond, with the pyrazine ring adopting a planar configuration due to aromaticity . The dihydrochloride salt introduces ionic interactions, stabilizing the crystal lattice.
Key Computed Properties
| Property | Value | Reference |
|---|---|---|
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 3 | |
| Topological Polar Surface Area | 91.2 Ų | |
| LogP (Octanol-Water) | -1.2 |
The low LogP value suggests moderate hydrophilicity, aligning with its dihydrochloride salt form. The polar surface area exceeds 90 Ų, indicating potential blood-brain barrier permeability challenges .
Synthesis and Characterization
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm the ketone and amine functionalities .
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NMR: -NMR signals at δ 2.8–3.5 ppm (piperazine protons) and δ 8.5 ppm (pyrazine aromatic protons) align with expected shifts .
| Parameter | Prediction | Rationale |
|---|---|---|
| Absorption | Moderate | High polarity limits passive diffusion |
| Metabolism | CYP3A4 substrate | Piperazine ring oxidation |
| Toxicity | Low hepatotoxicity | No reactive metabolites predicted |
Comparative Analysis with Analogues
Structural Analogues
The isopropyl-substituted analogue 3-amino-1-(4-isopropylpiperazin-1-yl)propan-1-one dihydrochloride (PubChem CID: 2756458) serves as a valuable comparator :
| Property | Pyrazine Derivative | Isopropyl Derivative |
|---|---|---|
| Molecular Weight | 308.20 g/mol | 272.21 g/mol |
| Hydrogen Bond Donors | 3 | 3 |
| LogP | -1.2 | -0.8 |
| Aromatic Substituent | Pyrazine | Isopropyl |
The pyrazine ring confers greater π-π stacking potential, which may enhance receptor binding compared to the aliphatic isopropyl group .
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